Beta-Amyloid (8-40) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease pathology. This specific fragment is part of a larger group of beta-amyloid peptides, which are implicated in the formation of amyloid plaques in the brains of affected individuals. The accumulation of these peptides is believed to contribute to neurodegeneration and cognitive decline characteristic of Alzheimer's disease. Beta-Amyloid (8-40) is particularly significant in research involving mouse and rat models, which are commonly used to study the mechanisms and potential treatments for Alzheimer's disease.
Beta-Amyloid (8-40) is synthesized through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide can be found in both human and rodent models, with studies often utilizing transgenic mice and rats to investigate its effects on neurodegeneration.
Beta-Amyloid (8-40) belongs to the class of peptides known as amyloid-beta peptides. It is characterized by its sequence and length, which influences its aggregation properties and neurotoxicity.
The synthesis of Beta-Amyloid (8-40) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and purity of the peptide.
Beta-Amyloid (8-40) consists of 33 amino acids, with a molecular formula that reflects its composition. The structure can be represented as follows:
The molecular weight of Beta-Amyloid (8-40) is approximately 4,000 Da. Its structure allows it to aggregate into oligomers and fibrils, which are toxic to neurons.
Beta-Amyloid (8-40) participates in several chemical reactions that facilitate its aggregation:
The kinetics of aggregation can be studied using techniques such as thioflavin T fluorescence assays, which monitor fibril formation over time.
The mechanism by which Beta-Amyloid (8-40) contributes to neurotoxicity involves several pathways:
Studies have shown that exposure to Beta-Amyloid (8-40) correlates with increased levels of cleaved caspase-3, indicating apoptosis in neuronal cells.
Beta-Amyloid (8-40) is typically a white powder when lyophilized. It is soluble in organic solvents but has limited solubility in water at neutral pH.
Analytical techniques such as circular dichroism spectroscopy can provide insights into the secondary structure of Beta-Amyloid (8-40), revealing its propensity for beta-sheet formation associated with aggregation.
Beta-Amyloid (8-40) serves multiple roles in scientific research:
APP undergoes sequential proteolytic cleavage via amyloidogenic and non-amyloidogenic pathways. In the amyloidogenic pathway, predominant in AD pathogenesis, APP is first cleaved by β-site APP-cleaving enzyme 1 (BACE1). This cleavage occurs predominantly at the +1 and +11 sites of the Aβ sequence (Asp1 and Glu11, respectively), generating soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99) [2] [7]. Subsequently, γ-secretase, a multi-subunit protease complex (containing presenilin, nicastrin, APH-1, and PEN-2), cleaves C99 within the transmembrane domain. This process is imprecise, releasing Aβ peptides of varying lengths, primarily Aβ40 and Aβ42, along with the APP intracellular domain (AICD). The Aβ(8-40) fragment arises predominantly from secondary proteolytic processing of full-length Aβ peptides (like Aβ1-40) by aminopeptidases or other exopeptidases (e.g., neprilysin, insulin-degrading enzyme), which sequentially trim N-terminal residues [2] [7] [9].
The non-amyloidogenic pathway involves initial cleavage by α-secretase (a disintegrin and metalloproteinase domain-containing proteins ADAM10, ADAM17, or ADAM9) within the Aβ sequence (between residues Lys16 and Leu17), precluding intact Aβ formation. This releases soluble APPα (sAPPα) and C83, which is further processed by γ-secretase to release the benign P3 peptide and AICD [2]. In rodent brains, constitutive α-secretase activity is high, particularly ADAM10-mediated cleavage, resulting in lower basal levels of intact Aβ peptides, including precursors to Aβ(8-40), compared to humans under normal physiological conditions [2] [5].
Table 1: Key Proteolytic Enzymes in Rodent APP Processing Leading to Aβ(8-40)
Enzyme Complex | Primary Cleavage Site(s) on APP/Aβ | Primary Fragment Generated | Relevance to Aβ(8-40) Generation |
---|---|---|---|
BACE1 (β-secretase) | Asp1↓ / Glu11↓ of Aβ domain | sAPPβ, C99 (CTFβ) | Generates the membrane-bound precursor (C99) necessary for subsequent Aβ release. |
γ-Secretase | Variable (mainly Val40-Ile41 or Ala42-Thr43) | Aβ40, Aβ42, AICD | Cleaves C99 to release full-length Aβ peptides (e.g., Aβ1-40), which are precursors for Aβ(8-40). |
Aminopeptidases/Exopeptidases (e.g., IDE, NEP) | N-terminal residues of Aβ peptides | Truncated Aβ (e.g., Aβ(2/3/8-x)) | Directly generates Aβ(8-40) by sequential N-terminal truncation of longer Aβ species like Aβ1-40. |
α-Secretase (e.g., ADAM10) | Lys16↓Leu17 within Aβ domain | sAPPα, C83 (CTFα) | Prevents formation of intact Aβ peptides, thereby reducing substrate for Aβ(8-40) generation. |
Significant species-specific differences exist in the enzymatic activity and substrate preference of β- and γ-secretases between rodents and humans, profoundly impacting Aβ(8-40) production and profile:
Table 2: Comparative Secretase Activity and Aβ Profiles in Human vs. Rodents
Feature | Human (Wild-type or FAD APP/PS) | Mouse/Rat (Wild-type APP/PS) | Implication for Aβ(8-40) |
---|---|---|---|
BACE1 Cleavage Efficiency (WT APP) | High (Baseline) | Lower (R668G/K669R in rodent APP reduces affinity) | Reduced C99 substrate available in WT rodents limits total Aβ (incl. Aβ(8-40)) precursor pool. |
Dominant γ-Secretase Product (from C99) | Higher Aβ42/Aβ40 ratio (↑ in FAD) | Very low Aβ42/Aβ40 ratio; Aβ40 dominant | Aβ40 is the primary full-length precursor for Aβ(8-40) generation in rodents. Lower pathogenic Aβ42 burden. |
APP Expression Regulation | Tightly regulated endogenous levels | Overexpressed (often with FAD mutations) in transgenic models | Transgenic models alter physiological processing kinetics and Aβ(8-40) levels. Knock-in models (e.g., AppNL-G-F rat) maintain endogenous APP levels and processing [6]. |
Basal Aβ(8-40) Levels | Detectable in brain/CSF; increases with pathology/age | Very low in WT; Elevated in transgenic models overexpressing human FAD-APP | Aβ(8-40) generation correlates with available full-length Aβ40 substrate pool and truncating enzyme activity. |
The aggregation propensity of Aβ peptides, a critical factor in their toxicity, is heavily influenced by their primary amino acid sequence. The Aβ(8-40) fragment found in mice and rats possesses three key amino acid substitutions compared to the human Aβ(8-40) sequence within the N-terminal region (residues 5, 10, and 13):
These substitutions confer distinct biophysical properties impacting aggregation:
Reduced Hydrophobicity and Hydrophobic Moment: The central hydrophobic cluster (CHC: residues 17-21, LVFFA) is crucial for aggregation. While conserved between humans and rodents, the rodent-specific N-terminal substitutions (R5G, Y10F, H13R) result in an overall reduction in the hydrophobicity and hydrophobic moment of the N-terminal segment (residues 1-16/8-16) compared to human Aβ. Glycine (rodent pos5) is less hydrophobic than Arginine (human pos5), and while Phe (rodent pos10) is hydrophobic, the substitution removes the polar hydroxyl group of Tyr (human pos10). Arg (rodent pos13) is more hydrophilic/polar than His (human pos13). This reduced hydrophobicity in the N-terminus surrounding the CHC destabilizes early oligomeric intermediates and protofibrils, decreasing the nucleation rate and overall aggregation propensity of rodent Aβ(8-40) [1] [4] [5].
Altered Hydrogen Bonding and Charge Distribution: The substitutions significantly alter the pattern of potential hydrogen bond donors and acceptors and the local charge distribution. The loss of the Tyr10 hydroxyl group (H-bond donor/acceptor) and the His13 imidazole ring (H-bond donor/acceptor, chargeable) in rodents, replaced by Phe10 (no H-bonding) and Arg13 (primarily charged, H-bond donor), disrupts specific intermolecular interactions critical for stabilizing β-sheet structures within oligomers and fibrils. Human Aβ oligomers/fibrils rely heavily on H-bonding networks involving Tyr10 and His13 side chains. Rodent Aβ(8-40) forms less stable H-bonding networks in its aggregates [4] [8].
Impact on Phosphorylation Stability: Phosphorylation at Ser8 (pSer8) is a pathological modification detected in human AD brain Aβ. Phosphorylation dramatically increases the stability of human Aβ aggregates against dissociation by high pressure or detergents like SDS. Molecular dynamics simulations indicate pSer8 in human Aβ forms an elevated number of hydrogen bonds within the N-terminus, stabilizing the fibrillar structure. The rodent Aβ(8-40) sequence, already possessing reduced aggregation propensity, would likely exhibit a different response to Ser8 phosphorylation due to the altered local sequence context (e.g., R5G, Y10F, H13R), potentially diminishing the stabilizing effect observed in human pSer8-Aβ [8]. The N-terminal truncation itself (starting at residue 8) also directly removes potential phosphorylation sites (e.g., Tyr1, Ser8 becomes N-terminal) and modifies the local environment.
Oligomer vs. Fibril Formation: Studies comparing synthetic human and rodent Aβ oligomers/fibrils show rodent peptides form oligomers and fibrils less readily and those formed are often structurally distinct and less toxic to neurons. Primary microglia stimulated by rodent Aβ(8-40) oligomers exhibit different activation profiles (e.g., kinase signaling, cytokine secretion: lower IL-6, MCP-1) compared to those stimulated by human Aβ oligomers, indicating sequence-dependent differences in biological activity beyond just aggregation kinetics [4].
Table 3: Key Amino Acid Differences Between Human and Rodent Aβ(8-40) and Their Biophysical Consequences
Position (Human Aβ Numbering) | Human Residue | Mouse/Rat Residue | Key Biophysical Property Change | Impact on Aβ(8-40) Aggregation |
---|---|---|---|---|
5 | Arginine (R) | Glycine (G) | ↓ Hydrophobicity, ↓ Positive charge (at physiol pH), ↑ Flexibility | Reduced stability of early oligomers; Altered interaction with membranes/other proteins. |
10 | Tyrosine (Y) | Phenylalanine (F) | ↓ Hydrophilicity (loss of OH group), ↓ H-bonding capacity (donor/acceptor) | Disruption of H-bond network critical for β-sheet stacking; Reduced aggregate stability. |
13 | Histidine (H) | Arginine (R) | ↑ Positive charge density, ↑ H-bond donor potential, Altered pKa | Altered electrostatic interactions; Different H-bonding pattern; Potential change in metal binding (e.g., Zn²⁺, Cu²⁺). |
Overall N-terminal region (8-16) | DAEFRHDSGY | (Mouse) DAEFGHDSGR / (Rat) DAEFGHDSGR | ↓ Net hydrophobicity, ↓ Hydrophobic moment, Altered H-bonding/charge pattern | Significantly reduced nucleation rate; Slower fibril elongation; Formation of less stable aggregates; Reduced neurotoxicity and altered glial activation profile. |
These structural determinants collectively explain why wild-type mice and rats exhibit strong resistance to spontaneous Aβ deposition and plaque formation throughout their normal lifespan, despite producing Aβ peptides, including Aβ(8-40). Modeling human-like Aβ pathology requires the introduction of human Aβ sequences with FAD mutations (e.g., Swedish, Arctic, Iberian) via transgenesis or knock-in strategies to overcome the protective effects of the rodent sequence and significantly elevate pathogenic Aβ production and aggregation [6] [10].
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